[(4-Cyanophenyl)carbamoyl]methyl acetate
Description
[(4-Cyanophenyl)carbamoyl]methyl acetate is an ester derivative featuring a carbamoyl linker (-CONH-) bridging a 4-cyanophenyl group and a methyl acetate moiety. This structure combines the electron-withdrawing cyano (-CN) substituent on the aromatic ring with the hydrolytically labile acetate ester, making it a candidate for applications in prodrug design or polymer chemistry.
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
[2-(4-cyanoanilino)-2-oxoethyl] acetate |
InChI |
InChI=1S/C11H10N2O3/c1-8(14)16-7-11(15)13-10-4-2-9(6-12)3-5-10/h2-5H,7H2,1H3,(H,13,15) |
InChI Key |
GWBLORFLRMNHDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)NC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key differentiator is the 4-cyanophenyl substituent. Below is a comparative analysis with structurally related esters and carbamoyl derivatives:
Table 1: Comparison of Key Structural Analogs
Reactivity and Stability
- Ester Hydrolysis : The acetate group in the target compound may hydrolyze faster than bulkier esters (e.g., benzoate derivatives in ) due to steric and electronic factors .
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